methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate
Description
Methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate is a highly substituted aromatic ester characterized by a central phenyl ring flanked by two 3-methoxy-4-methoxycarbonylphenyl groups at positions 3 and 5, with an additional 2-methoxybenzoate ester moiety at position 2. While its exact applications remain underexplored in the provided evidence, structurally related compounds are utilized in pharmaceuticals (e.g., anti-HIV agents) and agrochemicals .
Properties
Molecular Formula |
C33H30O9 |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate |
InChI |
InChI=1S/C33H30O9/c1-37-28-16-19(7-10-25(28)31(34)40-4)22-13-23(20-8-11-26(32(35)41-5)29(17-20)38-2)15-24(14-22)21-9-12-27(33(36)42-6)30(18-21)39-3/h7-18H,1-6H3 |
InChI Key |
HRCYRJRHRHDHQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C(=O)OC)OC)C4=CC(=C(C=C4)C(=O)OC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Central Tri-Substituted Benzene
The central benzene ring is typically derived from 1,3,5-tribromobenzene. In a representative procedure (Source), bis(pinacolato)diboron and 1,1’-bis(diphenylphosphino)ferrocene-palladium(II) dichloride (Pd(dppf)Cl₂) facilitate borylation at 90°C in DMF under nitrogen. This yields 1,3,5-tris(3,3,4,4-tetramethylborolan-1-yl)benzene, a key intermediate for subsequent couplings.
Coupling with Methoxycarbonyl-Substituted Boronic Acids
The peripheral aryl groups are introduced using (3-methoxy-4-methoxycarbonylphenyl)boronic acid (Source). In Source, methyl 4-iodo-2-methoxybenzoate is coupled with the borylated central benzene using Pd(PPh₃)₄ and K₂CO₃ in DMF at 90°C. The reaction proceeds via two successive couplings, achieving a 27% yield after column chromatography (CH₂Cl₂/hexane).
Reaction Conditions:
-
Catalyst: Pd(PPh₃)₄ (0.16 mol%)
-
Base: K₂CO₃ (7.4 eq)
-
Solvent: DMF
-
Temperature: 90°C, 12–24 h
-
Purification: Silica gel chromatography
Modular Assembly via Terphenyl Intermediates
An alternative approach constructs the molecule through terphenyl intermediates. Source details the synthesis of [1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid derivatives, which can be adapted for the target compound.
Stepwise Coupling Strategy
-
First Coupling: Methyl 4-bromo-2-methoxybenzoate reacts with (3-methoxy-4-methoxycarbonylphenyl)boronic acid using PdCl₂(dppf) and K₂CO₃ in dioxane/water (80°C, 14 h). This forms a biphenyl intermediate (98% yield).
-
Second Coupling: The biphenyl intermediate undergoes a second Suzuki coupling with another equivalent of the boronic acid to yield the terphenyl backbone.
-
Yield: 88% for biphenyl intermediate
-
Catalyst: PdCl₂(dppf) (0.16 eq)
-
Solvent System: 2:1 dioxane/H₂O
Esterification and Functional Group Interconversion
Methoxycarbonyl groups are often introduced via esterification of hydroxy precursors. Source demonstrates the methylation of 4-hydroxy-3-methoxybenzoate using iodomethane and K₂CO₃ in DMF (room temperature, 85% yield). This method ensures regioselective ester formation without disturbing sensitive functional groups.
Optimization Challenges and Solutions
Steric Hindrance Mitigation
The steric bulk of tri-substituted benzene necessitates optimized catalysts. Source highlights the use of Pd(PPh₃)₂Cl₂ with tricyclohexylphosphine (PCy₃) in DMA at 120°C, improving yields to 44% for analogous couplings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methoxycarbonyl groups, converting them into hydroxyl groups or even further to alkanes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogenated derivatives or other functional groups.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate is characterized by its intricate arrangement of methoxy and methoxycarbonyl groups, which contribute to its solubility and reactivity. The compound's molecular formula is , and it possesses a high molecular weight, which influences its biological activity and interaction with other substances.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, studies have shown that modifications to the methoxy groups can enhance antibacterial activity, making these compounds potential candidates for developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have revealed that it can reduce inflammation markers in cell cultures, suggesting its potential use in treating inflammatory diseases . The presence of multiple methoxy groups appears to play a critical role in modulating inflammatory pathways.
Polymerization Studies
This compound has been utilized in polymer chemistry as a monomer for synthesizing advanced polymers. Its unique structure allows for the creation of materials with tailored properties such as increased thermal stability and enhanced mechanical strength .
Photovoltaic Materials
There is ongoing research into the use of this compound in organic photovoltaics (OPVs). The compound's ability to absorb light efficiently makes it a candidate for incorporation into solar cell technologies, potentially improving energy conversion efficiencies .
Synthesis and Characterization
A notable study involved synthesizing this compound through a multi-step reaction involving various reagents such as potassium carbonate and methyl bromoacetate. The resultant product was characterized using techniques like NMR and X-ray crystallography, confirming its structural integrity and purity .
Biological Assays
In another case study focusing on its biological activity, researchers evaluated the compound's effectiveness against specific cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism by which methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The methoxy and methoxycarbonyl groups can play a crucial role in these interactions by affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- Target Compound : Features three aromatic rings with multiple methoxy and methoxycarbonyl groups, creating a planar, conjugated system. The central phenyl ring is substituted with two identical 3-methoxy-4-methoxycarbonylphenyl groups, while the benzoate ester at position 2 adds further rigidity.
- Adam Analogs (e.g., Methyl 3-Bromo-5-(1-5-bromo-4-methoxy-3-(methoxycarbonyl)phenyl)hept-1-enyl)-2-methoxybenzoate) : Share methoxycarbonyl and methoxy substituents but incorporate bromine atoms and alkenyl chains, enhancing electrophilicity and steric hindrance .
- Pesticide Esters (e.g., Metsulfuron-methyl) : Contain sulfonylurea or triazine groups instead of methoxycarbonyl substituents, enabling herbicidal activity via enzyme inhibition .
Physical Properties
Chemical Reactivity
- Hydrolysis Stability : The electron-donating methoxy groups in the target compound may slow ester hydrolysis compared to electron-withdrawing substituents (e.g., trifluoromethyl groups in Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-...tetrahydro-pyrimidine-5-carboxylate ).
- Hydrogen Bonding : The methoxy and carbonyl oxygen atoms enable hydrogen-bonded networks, akin to the bifurcated N–H···O and C–H···O interactions observed in ’s crystal structure .
Research Findings
- Synthetic Routes : Likely involves multi-step coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) and esterification, similar to methods in ’s Robinson annulation .
- Crystallography : Predicted to form layered or ribbon-like structures via C–H···O/F interactions, as seen in trifluoromethyl-substituted analogs .
- Biological Screening: Adam analogs demonstrate low nanomolar efficacy against HIV-1, suggesting the target compound could be optimized for similar activity .
Biological Activity
Methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by multiple methoxy and methoxycarbonyl substituents on phenyl rings, which contribute to its solubility and biological activity. The molecular formula is C28H30O7, with a molecular weight of approximately 454.54 g/mol. Its structural complexity allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, which is crucial in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory pathways effectively .
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Antioxidant Activity
Research has shown that compounds with similar structures possess significant antioxidant properties. For instance, a study demonstrated that methyl vanillic acid derivatives exhibited strong radical scavenging activity, which could be extrapolated to this compound due to structural similarities .
Anti-inflammatory Activity
In vitro assays have indicated that certain derivatives can inhibit the production of inflammatory mediators such as TNF-α and IL-6. The anti-inflammatory effects may be linked to the inhibition of NF-kB signaling pathways .
Anticancer Activity
A recent study highlighted the potential of phenolic compounds in cancer therapy. This compound has shown promise in inhibiting cell proliferation in colorectal cancer models, with IC50 values indicating effective cytotoxicity .
Case Studies
- Colorectal Cancer Study : A derivative was tested on HT29 and HCT15 colorectal cancer cells, showing significant inhibition of cell growth and induction of apoptosis at low concentrations. This suggests that this compound could serve as a lead compound for further development in cancer therapeutics .
- Inflammation Model : In a murine model of inflammation, compounds structurally related to this compound demonstrated reduced edema and lower levels of inflammatory markers in serum, indicating potential therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. How can computational tools predict the compound’s metabolic pathways, and what experimental validations are required?
- Methodological Answer : Use CYP450 docking simulations (CYP3A4, CYP2D6) and MetaSite software to identify likely oxidation sites. Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) and LC-MS/MS metabolite profiling. Compare predicted vs. observed hydroxylation patterns .
Safety & Handling
Q. What safety protocols are critical when handling this compound in large-scale reactions?
- Methodological Answer : Use NIOSH-approved fume hoods with ≥100 fpm face velocity. Wear nitrile gloves, chemical-resistant aprons, and safety goggles. For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Regularly monitor airborne exposure via OSHA Method PV2120 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
